Absence of Direct Comparative Bioactivity Data Against Sigma-1 Receptor
A literature and patent search for the target compound in the context of sigma-1 receptor binding, a primary application for this scaffold, returned no quantitative data. In contrast, the structurally distinct 4-acylamino analog '9a' from the same pyrazolo[3,4-d]pyrimidine class was characterized as a highly selective σ1R antagonist with potent antinociceptive properties in mouse pain models [1]. This lack of data for the target compound means its performance at the sigma-1 receptor cannot be assumed to be similar, representing a significant differentiation gap and a high-risk factor for project planning.
| Evidence Dimension | Sigma-1 Receptor Affinity and Functional Activity |
|---|---|
| Target Compound Data | No publicly available affinity or functional data (Ki, IC50, or in vivo efficacy). |
| Comparator Or Baseline | Compound '9a' (a 4-acylamino derivative) from the same scaffold class: Highly selective σ1R antagonist with potent antinociceptive properties in mice [1]. |
| Quantified Difference | Not calculable due to missing target data. The difference in the 4-position substituent (2,2-dimethoxyethylamine vs. acylamino group) suggests non-interchangeable pharmacology. |
| Conditions | In vitro radioligand binding assays and in vivo mouse pain models. |
Why This Matters
For a research program targeting sigma-1 for pain, the absence of data for this compound means it cannot be considered a validated tool or lead molecule, unlike other characterized members of the class.
- [1] Díaz, J. L., et al. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. Med. Chem. Commun., 2017, 8, 1235–1245. View Source
